(5S)-5-[(4-Hydroxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one is a compound that features a unique structure combining a hydroxybenzyl group with a thioxoimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one typically involves the reaction of 4-hydroxybenzyl alcohol with a suitable thioxoimidazolidinone precursor. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The thioxo group can be reduced to form thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzyl group can yield quinones, while reduction of the thioxo group can produce thiol derivatives .
Scientific Research Applications
(S)-5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. For example, its antioxidant activity is attributed to its ability to scavenge reactive oxygen species and upregulate antioxidant enzymes like NAD(P)H: quinone oxidoreductase 1 (NQO1) . Additionally, its anti-inflammatory effects are linked to the inhibition of cyclooxygenase (COX) activity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzyl alcohol: Shares the hydroxybenzyl group but lacks the thioxoimidazolidinone core.
Benzofuran derivatives: Similar in structure but contain a benzofuran ring instead of the thioxoimidazolidinone core.
Benzothiophene derivatives: Contain a benzothiophene ring and exhibit similar biological activities.
Uniqueness
(S)-5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one is unique due to its combination of a hydroxybenzyl group with a thioxoimidazolidinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
34273-45-5 |
---|---|
Molecular Formula |
C10H10N2O2S |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
(5S)-5-[(4-hydroxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H10N2O2S/c13-7-3-1-6(2-4-7)5-8-9(14)12-10(15)11-8/h1-4,8,13H,5H2,(H2,11,12,14,15)/t8-/m0/s1 |
InChI Key |
HSOPXLJCZXTRCI-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H]2C(=O)NC(=S)N2)O |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=S)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.